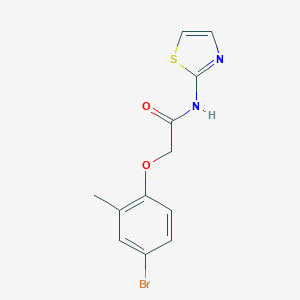
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential for various research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity, and it has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer types, and it has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to investigate the compound's efficacy against other types of cancer, as well as its potential use in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity issues. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in future research.
合成法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a multi-step process that involves the reaction of various chemical reagents. The starting material for this synthesis is 4-bromo-2-methylphenol, which is reacted with thionyl chloride to form 4-bromo-2-methylphenyl chloride. This intermediate product is then reacted with sodium azide to form 4-bromo-2-methylphenyl azide. The final step involves the reaction of 4-bromo-2-methylphenyl azide with 2-bromoacetamide in the presence of copper powder to form 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide.
科学的研究の応用
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate. This compound has been shown to have potent anti-cancer activity, and several studies have been conducted to investigate its efficacy against different types of cancer.
特性
製品名 |
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C12H11BrN2O2S |
分子量 |
327.2 g/mol |
IUPAC名 |
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16) |
InChIキー |
KUKJPBFCUKHPGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2 |
正規SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)


![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)

![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)

![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)